molecular formula C8H6BrFN2 B6358266 7-Bromo-6-fluoro-1-methyl-1H-indazole CAS No. 1528865-93-1

7-Bromo-6-fluoro-1-methyl-1H-indazole

Cat. No.: B6358266
CAS No.: 1528865-93-1
M. Wt: 229.05 g/mol
InChI Key: HYYMWKGVZGNVER-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-1-methyl-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindazole and brominating agents.

    Bromination: The 6-fluoroindazole undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) at room temperature.

    Methylation: The brominated product is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

7-Bromo-6-fluoro-1-methyl-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-fluoro-1H-indazole: Similar in structure but lacks the methyl group.

    5-Bromo-6-fluoro-1H-indazole: Similar but with different substitution positions.

    7-Bromo-4-fluoro-1H-indazole: Another variant with different substitution positions.

Uniqueness

7-Bromo-6-fluoro-1-methyl-1H-indazole is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

IUPAC Name

7-bromo-6-fluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMWKGVZGNVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2Br)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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